molecular formula C8H9BrClN3O B157270 5-Bromo-2-chloro-4-morpholinopyrimidine CAS No. 139502-01-5

5-Bromo-2-chloro-4-morpholinopyrimidine

Cat. No.: B157270
CAS No.: 139502-01-5
M. Wt: 278.53 g/mol
InChI Key: QSJHIFOKLBHDEH-UHFFFAOYSA-N
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Description

5-Bromo-2-chloro-4-morpholinopyrimidine, or 5BCM, is an organic compound with a unique structure. It is an important intermediate in the synthesis of a variety of drugs and other compounds. 5BCM has been studied extensively in recent years due to its potential applications in pharmaceutical and biotechnological research.

Scientific Research Applications

Antibacterial and Antiviral Applications

  • The compound has been utilized in the synthesis of thiazolo[4,5-d]pyrimidines, which were evaluated for their antibacterial properties. Such compounds have shown promise in the development of new antibacterial agents (Rahimizadeh et al., 2011).
  • Another study synthesized 5-substituted-2,4-diamino-6-[2-(phosphonomethoxy)ethoxy]pyrimidines, demonstrating significant antiretroviral activity, highlighting the potential use of derivatives in treating retroviral infections (Hocková et al., 2003).

Anticancer Applications

  • Pyrimidine derivatives, including those synthesized from 5-Bromo-2-chloro-4-morpholinopyrimidine, have been explored for their anticancer properties. For instance, 4-anilinoquinazolines substituted with morpholine groups have demonstrated cytotoxic effects against various cancer cell lines, suggesting their potential as anticancer agents (Jantová et al., 2001).
  • The synthesis and characterization of 4-methyl-6-morpholinopyrimidine derivatives have shown significant antiproliferative activity against human cancer cell lines, indicating their promise as anticancer drugs (Gaonkar et al., 2018).

Chemical Synthesis and Drug Development

  • Research has also focused on the synthesis of new derivatives and the investigation of their biological activities, such as analgesic and ulcerogenic activities. This showcases the compound's role in the development of new pharmacologically active agents (Chaudhary et al., 2012).
  • The compound's derivatives have been evaluated as potential inhibitors of cysteine proteases like cruzain and rhodesain, offering insights into novel therapeutic avenues for diseases like Chagas disease (Braga et al., 2017).

Safety and Hazards

The safety information for 5-Bromo-2-chloro-4-morpholinopyrimidine includes several hazard statements: H302-H315-H319-H332-H335 . This indicates that it may be harmful if swallowed, causes skin irritation, causes serious eye irritation, may be harmful if inhaled, and may cause respiratory irritation .

Biochemical Analysis

Biochemical Properties

5-Bromo-2-chloro-4-morpholinopyrimidine is applied as a pharmaceutical intermediate, in the synthesis of pharmaceutical goods such as inhibitors . It is also employed in the cross-coupling reactions of indium organometallics with 2,5-dihalopyrimidines .

Molecular Mechanism

The molecular mechanism of action of this compound is not well-understood at this time. It is known to participate in cross-coupling reactions with indium organometallics

Properties

IUPAC Name

4-(5-bromo-2-chloropyrimidin-4-yl)morpholine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9BrClN3O/c9-6-5-11-8(10)12-7(6)13-1-3-14-4-2-13/h5H,1-4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QSJHIFOKLBHDEH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C2=NC(=NC=C2Br)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9BrClN3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50365353
Record name 5-bromo-2-chloro-4-morpholinopyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50365353
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

278.53 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

139502-01-5
Record name 5-bromo-2-chloro-4-morpholinopyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50365353
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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